molecular formula C12H16BrN3O3 B7873215 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline

2-bromo-N-(2-morpholinoethyl)-4-nitroaniline

Cat. No.: B7873215
M. Wt: 330.18 g/mol
InChI Key: PCXIYGMOYMDBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline is a chemical compound with the molecular formula C12H16BrN3O3. It is characterized by the presence of a bromine atom, a nitro group, and a morpholinoethyl group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline typically involves the following steps:

  • Nitration: Aniline is nitrated to produce 4-nitroaniline.

  • Bromination: 4-nitroaniline is then brominated to introduce the bromine atom, resulting in 2-bromo-4-nitroaniline.

  • Morpholinoethylation: The morpholinoethyl group is introduced through a reaction with 2-chloroethylmorpholine.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: 2-bromo-N-(2-morpholinoethyl)aniline.

  • Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The morpholinoethyl group can enhance the compound's solubility and bioavailability, making it more effective in biological applications.

Comparison with Similar Compounds

2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline is similar to other compounds with nitro and bromo groups attached to an aniline ring. its unique morpholinoethyl group sets it apart, providing distinct chemical and biological properties. Some similar compounds include:

  • 2-Bromo-N-(2-morpholinoethyl)aniline

  • 2-Bromo-4-nitroaniline

  • 2-Bromo-N-(2-piperidinoethyl)aniline

Properties

IUPAC Name

2-bromo-N-(2-morpholin-4-ylethyl)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3/c13-11-9-10(16(17)18)1-2-12(11)14-3-4-15-5-7-19-8-6-15/h1-2,9,14H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXIYGMOYMDBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-1-fluoro-4-nitrobenzene (1.0 g, 4.5 mmol), 2-morpholinoethanamine (0.77 g, 5.9 mmol) and potassium carbonate (1.571 g, 11.4 mmol) in DMSO (5 mL) were stirred at room temperature for 1.5 hours. The mixture was triturated with water, and 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline (1.1 g, 72.8% yield) was collected via filtration. HPLC: Rt=0.61 min. (PHENOMENEX® Luna 5 micron C18 4.6×30 mm, 10-90% aqueous methanol containing 0.1% TFA, 2 min. gradient, flow rate=5 mL/min., detection at 254 nm). MS (ES): m/z=332.06 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
1.571 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.